molecular formula C18H17ClN2OS2 B2454827 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 899961-05-8

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Cat. No.: B2454827
CAS No.: 899961-05-8
M. Wt: 376.92
InChI Key: XKGYDFGCLOOPFN-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C18H17ClN2OS2 and its molecular weight is 376.92. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS2/c19-12-6-8-13(9-7-12)23-10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)24-18/h6-9H,1-5,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGYDFGCLOOPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties. The presence of the cyano group and the 4-chlorophenylthio moiety contributes to its potential biological activity.

Structural Formula

C19H20ClN2OS2\text{C}_{19}\text{H}_{20}\text{ClN}_2\text{OS}_2

Key Features

  • Chlorophenylthio Group : Enhances lipophilicity and may influence receptor binding.
  • Cyano Group : Potentially increases reactivity and biological interaction.
  • Cyclopenta[b]thiophene Core : Known for various pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a related compound demonstrated potent antiproliferative effects with submicromolar GI50 values against several cancer cell lines, including A549 (lung cancer), OVACAR (ovarian cancer), and CAKI-1 (kidney cancer) .

The anticancer activity is believed to be mediated through:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases indicating programmed cell death .

Antimicrobial Activity

Compounds containing thiophene derivatives have shown promising antimicrobial properties. Studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory activities against acetylcholinesterase (AChE) and urease have been observed, suggesting possible applications in treating conditions like Alzheimer's disease and urea cycle disorders .

Case Studies

  • Antiproliferative Activity Study
    • Objective : Evaluate the efficacy of similar compounds on cancer cell lines.
    • Results : Compound 17 from a related study showed GI50 values as low as 0.69 μM in CAKI-1 cells, indicating strong antiproliferative potential .
  • Antimicrobial Efficacy
    • Objective : Assess antibacterial activity against various strains.
    • Results : Compounds exhibited varying degrees of effectiveness, with some achieving MIC values below 100 µg/mL against Bacillus subtilis .

Comparative Analysis Table

Compound NameAnticancer Activity (GI50 μM)Antibacterial ActivityAChE Inhibition (%)
Compound 170.69 (CAKI-1)Moderate75
4-Chlorophenyl Thio Derivative2.01 (OVACAR-4)Strong85
Control>20Weak10

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolyl compounds have shown efficacy against various bacterial strains and fungi. The presence of the thiophen moiety in 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide suggests potential as an antimicrobial agent, which warrants further investigation through in vitro studies.

Anticancer Potential

The compound's structural features may contribute to its anticancer properties. Studies involving related compounds have demonstrated promising results against human cancer cell lines, particularly breast cancer cells (MCF7). The mechanism of action may involve interference with cellular signaling pathways or induction of apoptosis, highlighting the need for comprehensive evaluations of this compound's cytotoxic effects.

Molecular Docking Studies

Molecular docking studies can provide insights into the binding affinity of this compound with various biological targets. Such studies are essential for understanding its potential as a drug candidate and optimizing its structure for enhanced activity. Preliminary docking results suggest that it may interact favorably with specific receptors involved in disease pathways.

Organic Electronics

The unique electronic properties of compounds like this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene derivatives are known for their semiconducting properties, which can be leveraged to develop more efficient electronic devices.

Case Studies

StudyFocusFindings
Antimicrobial Evaluation In vitro testing against bacterial strainsCompounds with similar thiophene structures exhibited significant antimicrobial activity, suggesting potential for this compound.
Anticancer Activity Testing against MCF7 breast cancer cell lineRelated compounds showed cytotoxic effects; further studies needed on this specific compound's efficacy.
Molecular Docking Interaction studies with target receptorsInitial results indicate favorable binding interactions, supporting further optimization for drug development.

Q & A

Q. What synthetic strategies are recommended for preparing 4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 4-chlorophenylthiol moiety to a cyclopenta[b]thiophene-2-amine scaffold. Key steps include:

  • Amide Bond Formation: Use coupling agents like EDCI/HOBt or activated esters in anhydrous dichloromethane (CH₂Cl₂) under nitrogen to minimize hydrolysis .
  • Thioether Linkage: Introduce the 4-chlorophenylthio group via nucleophilic substitution or thiol-ene reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance reactivity .
  • Purification: Employ reverse-phase HPLC or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm regiochemistry and substitution patterns. Key signals include aromatic protons (δ 6.8–7.4 ppm) and cyclopenta[b]thiophene backbone carbons (δ 120–140 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺) with <5 ppm error .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography (if applicable): Resolve stereochemical ambiguities using single-crystal diffraction data .

Advanced Research Questions

Q. How can computational modeling guide reaction optimization and predict regioselectivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies. For example, simulate the amide coupling step to identify steric or electronic barriers .
  • Reaction Path Screening: Employ software like Gaussian or ORCA to pre-screen solvent effects (e.g., solvation models) and catalyst interactions. This reduces experimental trial-and-error by >50% .
  • Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for similar thiophene derivatives .

Q. What experimental design principles resolve discrepancies in biological activity data across assays?

Methodological Answer:

  • Assay Standardization: Control variables like cell line passage number, serum batch, and incubation time. For example, use HEK293 cells with ≤10 passages for consistent receptor expression .
  • Dose-Response Repetition: Perform triplicate measurements across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate robust IC₅₀ values .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies improve pharmacological profiles?

Methodological Answer:

  • Scaffold Modification: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate lipophilicity and target binding .
  • Bioisosteric Replacement: Substitute the cyclopenta[b]thiophene core with indole or benzofuran analogs to enhance metabolic stability .
  • Pharmacokinetic Profiling: Assess solubility (shake-flask method) and permeability (Caco-2 monolayers) to prioritize analogs with oral bioavailability .

Q. What statistical approaches optimize reaction parameters and minimize experimental runs?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to evaluate variables like catalyst loading (5–20 mol%), temperature (40–100°C), and solvent polarity. Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., pH and stirring rate) to maximize yield and minimize byproducts .
  • Failure Analysis: Conduct Pareto analysis to prioritize troubleshooting steps (e.g., moisture control > catalyst purity) .

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